molecular formula C19H27N3O6 B613756 4-[(Boc)2-guanidino]phenylacetic acid CAS No. 1263045-12-0

4-[(Boc)2-guanidino]phenylacetic acid

Cat. No.: B613756
CAS No.: 1263045-12-0
M. Wt: 393,43 g/mole
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Description

4-[(Boc)2-guanidino]phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H27N3O6 and its molecular weight is 393,43 g/mole. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPHFNMIHNLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance of Phenylacetic Acid Derivatives in Chemical Sciences

Phenylacetic acid, an organic compound comprising a phenyl functional group and a carboxylic acid functional group, and its derivatives have long been significant in the chemical sciences. wikipedia.org Naturally found in fruits and other sources, phenylacetic acid is recognized as an auxin, a type of plant hormone. nih.govantropocene.it It also functions as an antimicrobial agent in most ant species and is a metabolic byproduct of phenylalanine in humans. antropocene.it

The versatility of the phenylacetic acid scaffold has established it as a valuable building block in numerous industrial applications. tudiencau.comyoutube.com In the fragrance industry, it is used for its honey-like scent. wikipedia.organtropocene.it More significantly, its derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of a wide range of drugs. tudiencau.comyoutube.com Notable examples include the large-scale production of penicillin G and the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. wikipedia.organtropocene.itwisdomlib.org The phenylacetic acid framework is also integral to the structure of other pharmaceuticals like camylofin, bendazol, and phenacemide. wikipedia.org Furthermore, these derivatives are utilized in the agrochemical sector as plant growth stimulants. tudiencau.com

Structural Characteristics and Functional Groups of 4 Boc 2 Guanidino Phenylacetic Acid

4-[(Boc)2-guanidino]phenylacetic acid is a complex derivative of phenylacetic acid, specifically designed for applications in organic synthesis. Its structure is characterized by a phenylacetic acid backbone with a di-protected guanidino group attached at the para-position of the phenyl ring.

The key functional groups are:

Phenylacetic Acid Moiety : This core structure provides the basic framework, with a carboxylic acid group that allows for further chemical modifications, and a phenyl ring that acts as a stable spacer.

Guanidino Group : The guanidine (B92328) functional group is of significant interest in medicinal chemistry due to its biological activities. organic-chemistry.org When protonated, the resulting guanidinium (B1211019) ion can form strong hydrogen bonds and ionic interactions, which are crucial for molecular recognition in biological systems.

Di-Boc Protecting Groups : The two tert-butoxycarbonyl (Boc) groups are essential for the compound's utility in synthesis. The Boc group is a widely used protecting group that masks the highly reactive nature of the guanidino moiety. This protection is stable under many reaction conditions but can be removed selectively, allowing chemists to perform reactions on other parts of the molecule without interference from the guanidino group. chemimpex.com This strategy is fundamental for incorporating the guanidino functionality into complex molecules in a controlled manner. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₉H₂₇N₃O₆
Molecular Weight 393.44 g/mol
IUPAC Name [4-({bis[(tert-butoxycarbonyl)amino]methylene}amino)phenyl]acetic acid

| CAS Number | 1263045-12-0 |

This data is compiled from multiple analytical sources.

Overview of Research Domains Utilizing 4 Boc 2 Guanidino Phenylacetic Acid

Precursor Synthesis and Starting Materials for the Phenylacetic Acid Scaffold

The foundation of this compound is the phenylacetic acid core, functionalized at the para-position. The synthesis logically begins with the preparation of a suitable precursor that incorporates this specific substitution pattern.

General Derivatization Routes of Phenylacetic Acid

Phenylacetic acid is a versatile starting material that can be modified through several chemical routes. wikipedia.org Its derivatives are important in the production of pharmaceuticals like penicillin G and diclofenac. wikipedia.org Common derivatization strategies include:

Carboxylic Acid Modification : The carboxylic acid group can be activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride. researchgate.netsrce.hr This highly reactive intermediate readily undergoes reactions with nucleophiles to form esters and amides.

Alpha-Carbon Functionalization : The carbon atom adjacent to the carboxylic acid (the α-carbon) can be functionalized. A classic example is the Hell–Volhard–Zelinsky (HVZ) reaction, which allows for selective α-halogenation. unimi.it

Aromatic Ring Functionalization : Direct functionalization of the phenyl ring can be achieved through C-H activation reactions. For example, palladium-catalyzed C-H olefination at the meta-position has been demonstrated using a U-shaped directing template. nih.gov

Carbonylative Synthesis : Phenylacetic acid derivatives can be synthesized via the carbonylation of corresponding benzyl (B1604629) chlorides, often using a palladium catalyst system. researchgate.net

Cross-Coupling Reactions : Modern cross-coupling methods, such as the Suzuki coupling, provide a powerful tool for creating carbon-carbon bonds, enabling the synthesis of various substituted phenylacetic acids from aryl boronic acids and alkyl halides. inventivapharma.com

Regioselective Introduction of the Para-Substituent

For the specific synthesis of this compound, the introduction of a functional group at the para-position of the phenylacetic acid scaffold is a critical step. The most direct and widely used precursor for this purpose is 4-aminophenylacetic acid (4-APAA). chemicalbook.com

The synthesis of 4-APAA is typically accomplished through the reduction of 4-nitrophenylacetic acid. This method ensures the correct regiochemistry of the substituent. The process involves two key stages:

Nitration of Phenylacetic Acid : While direct nitration can yield a mixture of ortho and para isomers, the separation and use of 4-nitrophenylacetic acid is a standard approach.

Reduction of the Nitro Group : The para-nitro group is then reduced to a primary amine. Common laboratory methods for this transformation include catalytic hydrogenation or, more traditionally, the use of reducing metals in an acidic medium, such as iron powder in acetic acid, or reduction with hydrogen sulfide (B99878) in aqueous ammonia. chemicalbook.comorgsyn.org The resulting 4-aminophenylacetic acid serves as the key starting material for the subsequent guanidinylation step. chemicalbook.com This amine is a valuable intermediate, also used in the synthesis of other bioactive compounds. researchgate.netsrce.hrnih.govsigmaaldrich.com

Guanidino Group Formation and Orthogonal Protection Methodologies

With the 4-aminophenylacetic acid precursor in hand, the next phase of the synthesis focuses on converting the primary amino group into a guanidine moiety and applying a suitable protection strategy to manage its reactivity.

Mechanistic Aspects of Guanidine Moiety Introduction

Guanidinylation is the process of adding a guanidine group to a molecule, typically by reacting a primary or secondary amine with an electrophilic guanylating agent. thieme-connect.com The high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine group necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. thieme-connect.comnih.govnih.gov

Several reagents and mechanisms have been developed for this transformation:

Thiourea-based Reagents : A common strategy involves the activation of a protected thiourea, such as N,N'-di-Boc-thiourea. Historically, toxic heavy-metal salts like mercury(II) chloride (HgCl₂) were used as activating agents. thieme-connect.comorganic-chemistry.org

Modern Activation Methods : To circumvent the toxicity of heavy metals, milder and more environmentally benign activators have been developed. Cyanuric chloride (TCT) is an inexpensive and effective reagent that activates di-Boc-thiourea for reaction with amines. thieme-connect.comorganic-chemistry.orgresearchgate.net The mechanism is believed to proceed through the formation of a bis-Boc-carbodiimide intermediate, which is then attacked by the amine. organic-chemistry.org Another metal-free approach uses iodine and a base to facilitate the desulfurization of the thiourea, also proceeding via a carbodiimide (B86325) intermediate. researchgate.net

Pyrazole-based Reagents : Pyrazole-carboxamidine derivatives are highly efficient guanylating agents. thieme-connect.com Reagents like 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine react rapidly and cleanly with primary amines under mild conditions to yield the corresponding di-Boc-protected guanidines. researchgate.netacs.org

The reaction to form this compound involves the direct guanidinylation of the amino group of 4-aminophenylacetic acid with one such electrophilic reagent carrying the pre-installed bis-Boc protecting groups.

Application of Bis(tert-butyloxycarbonyl) (Boc) Protection in Guanidine Synthesis

The use of the bis(tert-butyloxycarbonyl) or (Boc)₂ group is a cornerstone of modern guanidine synthesis, including that of the title compound. This strategy offers several distinct advantages:

Reactivity Moderation : The two electron-withdrawing Boc groups significantly decrease the basicity and nucleophilicity of the guanidine moiety, rendering it stable to many reaction conditions. nih.govnih.gov

Improved Handling : Protected guanidines are less polar and basic than their unprotected counterparts, which greatly simplifies purification and handling, as unreacted amines can be easily removed by an acidic wash. thieme-connect.com

Selective Deprotection : The Boc groups are labile under acidic conditions. They can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov This chemical handle allows for the guanidine to be unmasked at a desired point in a synthetic sequence. For sensitive substrates, milder acidic conditions (e.g., 0.5 M HCl in ethyl acetate (B1210297) or acetic acid in acetonitrile) can be employed to remove the Boc groups while minimizing side reactions like epimerization. researchgate.netnih.gov

In the synthesis of this compound, the bis-Boc protection strategy provides the necessary stability for the guanidino group while preserving the carboxylic acid functionality for further modifications, such as in peptide synthesis. chemimpex.com

Comparative Analysis of Guanidine Protecting Groups

A comparative analysis of common guanidine protecting groups is presented below:

Protecting GroupAbbreviationCleavage ConditionsOrthogonality & Notes
Bis(tert-butyloxycarbonyl)(Boc)₂Strong to moderate acid (e.g., TFA, HCl). nih.govOrthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Benzyl) groups. Widely used in Fmoc-based solid-phase peptide synthesis (SPPS) for side-chain protection. creative-peptides.com
TosylTosStrong acid (anhydrous HF, TFMSA) or Na/liquid ammonia. nih.govcreative-peptides.comHighly stable. Used in Boc-based SPPS. Too stable for routine Fmoc-based synthesis.
NitroNO₂Catalytic hydrogenation (e.g., H₂/Pd, SnCl₂, TiCl₃). nih.govOrthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. Strong electron-withdrawing nature reduces guanidine basicity.
Pentamethyldihydrobenzofuran-sulfonylPbfMild to moderate acid (e.g., TFA). nih.govStandard for Fmoc-SPPS. More acid-labile than Pmc and Mtr. Provides good solubility.
TrifluoroacetylTfaMild base (e.g., piperidine, NaOH). nih.govacs.orgOrthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Useful when acid must be avoided.
BenzyloxycarbonylCbzCatalytic hydrogenation (H₂/Pd). nih.govacs.orgOrthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. A classic protecting group in peptide chemistry.

This table illustrates the versatility available to synthetic chemists. The bis-Boc protecting group is favored for its balance of stability and relatively mild acid-lability, making it a suitable choice for syntheses where final deprotection under acidic conditions is feasible and compatible with the target molecule.

Multi-Step Synthesis Sequences for this compound

The preparation of this compound is generally achieved through multi-step sequences that allow for precise control over the chemical transformations. Two principal routes have been established: a stepwise approach involving sequential protection and a more streamlined one-pot synthesis.

Route 1: Stepwise Guanidinylation and Protection

This classic approach involves the initial guanidinylation of 4-aminophenylacetic acid, followed by the protection of the resulting guanidino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Guanidinylation of 4-Aminophenylacetic Acid: The first step is the conversion of the primary amino group of 4-aminophenylacetic acid into a guanidino group. This is commonly achieved using a guanidinylating agent such as S-methylisothiourea sulfate (B86663) or 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base. The reaction is typically carried out in an aqueous or alcoholic solvent.

Di-Boc Protection: The resulting 4-guanidinophenylacetic acid is then subjected to a protection step. Due to the high basicity and nucleophilicity of the guanidino group, two equivalents of Boc anhydride (B1165640) are used to form the stable N,N'-bis(tert-butoxycarbonyl)guanidino derivative. This reaction is usually performed in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF) with the addition of a base, such as sodium hydroxide (B78521) or triethylamine, to facilitate the reaction.

Route 2: Direct Guanidinylation with a Protected Guanidinylating Agent

A more direct and often higher-yielding approach involves the use of a pre-protected guanidinylating agent. This method circumvents the need to handle the potentially challenging intermediate, 4-guanidinophenylacetic acid.

Reaction with a Bis-Boc-Protected Guanidinylating Agent: In this sequence, 4-aminophenylacetic acid is directly reacted with a reagent such as N,N'-bis(Boc)-N''-triflylguanidine or N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine. organic-chemistry.org These reagents efficiently transfer the bis(Boc)-guanidino group to the primary amine under mild conditions. The reaction is typically conducted in an aprotic solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724), often with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct. This method is generally preferred for its efficiency and the high purity of the resulting product. nih.gov

A noteworthy advancement in guanidinylation is the use of pyrazole-based reagents, which can lead to rapid and efficient reactions in both solution and on solid phase. nih.gov

Optimization of Reaction Conditions and Solvent Systems in Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions and the selection of appropriate solvent systems. These factors significantly influence the reaction rate, yield, and the profile of impurities.

Key Optimization Parameters:

Temperature: Temperature control is crucial, particularly during the Boc protection step. While gentle heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the Boc groups or promote side reactions. For instance, in related syntheses of aminoalkylguanidines, conducting the reaction at room temperature (around 21°C) was found to be optimal to prevent the cyclization of the product. researchgate.net

Base: The choice and stoichiometry of the base are critical. In the stepwise approach, a strong base is required for the deprotonation of the guanidinium (B1211019) salt prior to Boc protection. In the direct guanidinylation route, a milder, non-nucleophilic base is preferred to prevent side reactions with the guanidinylating agent. DIPEA is a common choice in this context.

Reagent Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of the Boc anhydride or the guanidinylating agent is often used to ensure complete conversion of the starting material. However, a large excess can complicate the purification process.

Reaction Time: The duration of the reaction is monitored to ensure completion while minimizing the formation of degradation products. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically used to track the progress of the reaction.

Solvent System Selection:

The choice of solvent is dictated by the solubility of the reactants and reagents, as well as its influence on the reaction pathway.

Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently used due to their inert nature and their ability to dissolve both the protected and unprotected intermediates. DCM is particularly favored for reactions involving N,N'-bis(Boc)-N''-triflylguanidine. orgsyn.org

Protic Solvents: In the stepwise guanidinylation of 4-aminophenylacetic acid, water or alcohols may be used. However, for the subsequent Boc protection, aprotic solvents are generally preferred to avoid hydrolysis of the Boc anhydride.

Biphasic Systems: In some instances, a biphasic solvent system can be employed to facilitate both the reaction and the subsequent workup. For example, a reaction might be carried out in an organic solvent, followed by an aqueous wash to remove inorganic byproducts and unreacted water-soluble reagents. nih.gov

The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, using a gradient of polar solvents such as ethyl acetate in hexanes to elute the desired compound.

Table of Research Findings on Synthesis Optimization

ParameterVariationObservationReference
Guanidinylating Agent N,N'-bis(Boc)-N''-triflylguanidineEfficient guanidinylation of primary amines in DCM. orgsyn.org
1H-Pyrazole-1-carboxamidine derivativesRapid and efficient guanidinylation in solution and on solid phase. nih.gov
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidineHigh yields (70-100%) for the preparation of various nitroguanidines. organic-chemistry.org
Solvent Dichloromethane (DCM)Preferred solvent for reactions with N,N'-bis(Boc)-N''-triflylguanidine. orgsyn.org
Tetrahydrofuran (THF)Used for Boc-protection and in acid-catalyzed hydrolysis steps. nih.gov
AcetonitrileSuitable for direct guanidinylation with protected reagents.
Temperature 21°COptimal for preventing intramolecular cyclization in aminoalkylguanidine synthesis. researchgate.net
Base N,N-Diisopropylethylamine (DIPEA)Commonly used as a non-nucleophilic base in direct guanidinylation.
TriethylamineUsed in the synthesis of N,N'-di-Boc-N''-triflylguanidine. orgsyn.org

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the coupling of this compound to other molecules, such as amino acids, peptides, or various linkers. Standard organic synthesis protocols are employed to convert the carboxylic acid into more reactive functional groups or to directly form new bonds.

Common Derivatization Reactions:

Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) under acidic conditions with the appropriate alcohol. This modification is often used as a temporary protecting group for the carboxylate during other synthetic transformations or to enhance the solubility of the compound in organic solvents.

Amide Bond Formation: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, HBTU, HATU) yields the corresponding amides. This is a cornerstone reaction for incorporating the 4-[(Boc)2-guanidino]phenyl scaffold into peptide chains or for attaching it to amine-functionalized surfaces and molecules.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acid chloride. This intermediate can then readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

Decarboxylative Functionalization: Modern synthetic methods, such as metallaphotoredox catalysis, offer advanced strategies for the functionalization of carboxylic acids. princeton.edu These methods can enable decarboxylative cross-coupling reactions, where the carboxylic acid group is replaced with other functionalities like alkyl, aryl, or trifluoromethyl groups, providing access to novel analogs. princeton.edu

These functionalization strategies are critical for creating bioconjugates and complex pharmaceutical intermediates where the 4-[(Boc)2-guanidino]phenyl moiety provides a specific binding element or modulates the physicochemical properties of the final molecule. chemimpex.com

Reaction Type Reagents/Conditions Product Functional Group Primary Application
EsterificationAlcohol (e.g., MeOH, EtOH), Acid catalystEster (-COOR)Protection, Solubility modification
Amide CouplingAmine (R-NH₂), Coupling agent (e.g., HATU, DCC)Amide (-CONHR)Peptide synthesis, Bioconjugation
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chlorideAcid Chloride (-COCl)Highly reactive intermediate for further functionalization
Decarboxylative CouplingMetal catalyst (e.g., Ni, Cu), PhotocatalystAlkyl, Aryl, etc.Introduction of diverse non-polar groups

Modifications of the Phenyl Ring System

The aromatic phenyl ring of this compound is amenable to electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. These modifications can be used to fine-tune the electronic properties, steric profile, and binding interactions of the molecule. The existing substituents—the acetic acid and the guanidino group—direct the position of incoming electrophiles.

Key Phenyl Ring Modifications:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. google.com The nitro group is a versatile intermediate that can be subsequently reduced to an amine, which can then be further functionalized. A patented method describes the synthesis of 2-nitro-4-substituted phenylacetic acids, indicating that nitration is a feasible modification. google.com

Halogenation: Direct halogenation (e.g., bromination or chlorination) using an appropriate halogen and a Lewis acid catalyst can introduce halogen atoms onto the phenyl ring. These halogenated derivatives serve as valuable handles for subsequent cross-coupling reactions.

Cross-Coupling Reactions: For more complex modifications, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are employed. This typically requires prior functionalization of the ring, for instance, by creating a bromo, iodo, or boronic acid derivative. For example, a stannylated phenylalanine derivative has been synthesized for use in radioiodination and peptide synthesis, demonstrating the utility of such organometallic intermediates for ring functionalization. nih.gov

Introduction of Heterocycles: The phenyl ring can be modified by attaching heterocyclic moieties, which can introduce new hydrogen bonding capabilities and alter the pharmacological profile. For instance, research has shown the successful modification of a similar phenyl benzenesulfonate (B1194179) core with a pyridinyl moiety to create novel bioactive compounds. nih.gov

These ring modifications are crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is systematically investigated.

Stereochemical Variants and Chiral Synthesis of Related Analogs

While this compound is itself achiral, the introduction of a chiral center, most commonly at the alpha-carbon of the acetic acid side chain, gives rise to stereochemical variants. These chiral analogs, particularly the L- and D-phenylalanine derivatives, are of significant interest in peptide chemistry. nih.gov

The synthesis of enantiomerically pure phenylalanine derivatives bearing the bis(Boc)-guanidine group is essential for their application in solid-phase peptide synthesis (SPPS). These building blocks allow for the site-specific incorporation of a protected arginine analog into a growing peptide chain. chemimpex.combapeks.com The synthesis does not start from racemic this compound but rather from the corresponding enantiopure amino acids.

A general synthetic pathway involves:

Starting Material: The synthesis begins with an appropriately protected, enantiomerically pure 4-amino-phenylalanine derivative (either L- or D-isomer).

Guanylation: The 4-amino group on the phenyl ring is converted into a guanidine group. This is typically achieved using a guanylating agent such as N,N′-bis(Boc)-N″-triflylguanidine or N,N′-di-Boc-1H-pyrazole-1-carboxamidine.

Protection of the Alpha-Amine: The alpha-amino group of the phenylalanine backbone is protected with a suitable group for peptide synthesis, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or a similar reagent.

This route provides access to key building blocks like Fmoc-L-Phe(4-guanidino-Boc2)-OH and its D-enantiomer, Fmoc-D-Phe(4-guanidino-Boc2)-OH. chemimpex.comiris-biotech.de These compounds are commercially available and widely used in the synthesis of peptides containing arginine mimetics. sigmaaldrich.comanaspec.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Application
Fmoc-L-Phe(4-guanidino-Boc2)-OH187283-25-6C₃₅H₄₀N₄O₈644.71Solid-phase peptide synthesis. bapeks.comiris-biotech.desigmaaldrich.com
Fmoc-D-Phe(4-guanidino-Boc2)-OHN/AC₃₅H₄₀N₄O₈644.71Solid-phase peptide synthesis, development of peptide-based drugs. chemimpex.com

Development of Guanidine-Protected Building Blocks from this compound

The core structure of this compound serves as a scaffold for the development of more complex, guanidine-protected building blocks. chemimpex.com The bis(Boc) protection is key to this utility, as it renders the highly basic guanidine group inert to many reaction conditions, particularly those used in peptide synthesis, and prevents unwanted side reactions. nih.gov The protecting groups can be removed later under acidic conditions.

The development of these building blocks involves the chemical derivatization strategies discussed previously. By functionalizing the carboxylic acid or the phenyl ring, the parent compound is transformed into a versatile synthetic intermediate tailored for specific applications.

Examples of Developed Building Blocks:

Peptide Synthesis Building Blocks: As detailed above, the most prominent examples are the Fmoc-protected L- and D-phenylalanine derivatives. chemimpex.comsigmaaldrich.com These are directly used in automated peptide synthesizers to introduce a non-natural, protected arginine analog into a peptide sequence. bapeks.com

Bioconjugation Intermediates: By converting the carboxylic acid to a reactive ester (e.g., N-hydroxysuccinimide ester) or another functional group suitable for click chemistry (e.g., an alkyne or azide), building blocks designed for bioconjugation can be created. chemimpex.comresearchgate.net These allow the 4-[(Boc)2-guanidino]phenyl moiety to be attached to proteins, antibodies, or other biomolecules.

Scaffolds for Small Molecule Synthesis: The compound and its derivatives act as starting points for the synthesis of kinase inhibitors and α2-adrenoceptor antagonists, where the guanidine group is a key pharmacophore.

The stability and synthetic versatility conferred by the bis(Boc) protection make this compound and its derivatives valuable tools in modern medicinal chemistry and chemical biology. chemimpex.comresearchgate.net

Role in Advanced Chemical Building Block Applications

Contribution to Complex Organic Molecule Synthesis

Beyond peptides, 4-[(Boc)2-guanidino]phenylacetic acid is a valuable starting material for the synthesis of other complex organic molecules, especially those containing a guanidine (B92328) moiety, which is a common feature in many biologically active natural products and pharmaceuticals. nih.gov

The Biginelli reaction is a classic multi-component condensation for the synthesis of dihydropyrimidinones (DHPMs). wikipedia.orgorganic-chemistry.org The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. taylorandfrancis.com

The guanidine functional group can be used in place of urea in Biginelli-type reactions to generate guanidine-containing heterocycles, such as 2-imino-3,4-dihydropyrimidines. nih.gov The protected guanidino group in this compound makes it a potential substrate for such transformations. In this context, the phenylacetic acid portion acts as a scaffold, introducing a specific structural motif into the final heterocyclic product.

The general mechanism involves the initial reaction between an aldehyde and the guanidine (or urea) to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final dihydropyrimidine ring. wikipedia.orgorganic-chemistry.org By using this compound (or a derivative where the carboxylic acid is modified), the resulting heterocycle would be functionalized with a protected guanidinophenylacetyl group, providing a route to complex, potentially bioactive molecules after final deprotection. nih.govnih.gov

Bioconjugation Reagent Development from this compound

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. Reagents derived from this compound are valuable in this field due to the properties of the guanidino group.

The carboxylic acid group of this compound can be activated to react with nucleophiles, such as the amine groups on the surface of proteins. This allows for the covalent attachment of the guanidinophenyl moiety to the biomolecule. The protected guanidino group can then be deprotected to yield a modified biomolecule with appended guanidinium (B1211019) groups.

These guanidinium groups can impart useful properties to the bioconjugate. For instance, the positive charge of the guanidinium group at physiological pH can enhance the water solubility of the conjugate. Furthermore, arginine-rich sequences are known to be involved in cellular uptake processes. Therefore, modifying a biomolecule with multiple guanidinium groups can potentially enhance its ability to cross cell membranes.

The development of bioconjugation reagents from this compound involves converting the carboxylic acid into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide. These activated forms can then react specifically with target functional groups on biomolecules.

Table 2: Potential Bioconjugation Reagents Derived from this compound

Derivative Reactive Group Target Functional Group on Biomolecule Potential Application
NHS EsterN-hydroxysuccinimide esterPrimary amines (e.g., lysine residues in proteins)Labeling proteins with a guanidinium-containing tag
Maleimide DerivativeMaleimideThiols (e.g., cysteine residues in proteins)Site-specific modification of proteins

Theoretical and Mechanistic Investigations

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of 4-[(Boc)2-guanidino]phenylacetic acid

The synthesis and subsequent reactions of this compound are underpinned by well-understood organic reaction mechanisms.

Synthesis Mechanism: The preparation of the title compound typically starts from 4-aminophenylacetic acid. The key transformation is the guanylation of the primary amino group. A common and efficient method involves the use of a guanylating agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or by activating N,N'-di-Boc-thiourea. organic-chemistry.orgnih.gov A particularly mild and eco-friendly procedure uses cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea. organic-chemistry.org

The proposed mechanism for the TCT-mediated reaction proceeds through several steps:

Activation: Di-Boc-thiourea is activated by TCT. The precise nature of the activated intermediate can be complex, but it effectively functions as an electrophilic guanylating species.

Carbodiimide (B86325) Formation: This activation likely leads to the in-situ formation of a highly reactive bis-Boc-carbodiimide intermediate. organic-chemistry.org

Nucleophilic Attack: The primary amine of 4-aminophenylacetic acid attacks the electrophilic carbon of the carbodiimide.

Proton Transfer: Subsequent proton transfers lead to the formation of the N,N',N''-trisubstituted guanidine (B92328) product, which is this compound. This reaction is often facilitated by a non-nucleophilic base like N-methylmorpholine (NMM) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Derivatization Mechanisms: The derivatization of this compound primarily involves reactions at the carboxylic acid group or deprotection of the guanidine.

Amide Bond Formation: The carboxylic acid can be activated by standard peptide coupling reagents (e.g., HATU, HBTU) to form an active ester or acylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form an amide bond. It is noteworthy that some coupling reagents, like HATU, are themselves guanidinium (B1211019) salts and can, under certain conditions, act as guanylating agents, although this is generally an unwanted side reaction. acs.org

Deprotection: The Boc groups are labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched, yielding isobutylene (B52900) and carbon dioxide. This regenerates the free guanidinium group.

Table 2: Key Mechanistic Steps in Synthesis

Step Reagents Intermediate Description
Activation Di-Boc-thiourea, Cyanuric Chloride (TCT) Activated Thiourea Complex TCT activates the thiourea, making it a better leaving group. organic-chemistry.org
Guanylation 4-Aminophenylacetic acid, NMM, DMAP Bis-Boc-carbodiimide The amine nucleophilically attacks the carbodiimide intermediate. organic-chemistry.org
Deprotection Trifluoroacetic Acid (TFA) or HCl Protonated Boc-Guanidine Acid-catalyzed cleavage of the tert-butyl ester linkage releases the free guanidine.

Investigation of Stereoselectivity and Regioselectivity in Related Transformations

While this compound itself is achiral, stereoselectivity and regioselectivity are critical considerations in its synthesis from substituted precursors and in its subsequent derivatization, particularly when chiral centers are involved.

Regioselectivity: Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.orgnumberanalytics.com In the synthesis of analogues of this compound, regioselectivity is key. For example, if starting from a disubstituted benzene (B151609) ring, the position of guanylation or other substitutions must be controlled.

Aromatic Substitution: In the synthesis of substituted phenylacetic acids via cross-coupling reactions like the Suzuki coupling, the choice of catalyst and base can influence the regiochemical outcome and efficiency, especially with electronically demanding substrates. inventivapharma.com For instance, the coupling of boronic acids with aryl halides containing electron-withdrawing groups can be challenging, and the base (e.g., K2CO3 vs. K3PO4) can significantly impact the yield. inventivapharma.com

Directing Group Effects: The existing substituents on the phenyl ring will direct incoming electrophiles or coupling partners according to established principles of electrophilic or metal-catalyzed aromatic substitution. numberanalytics.com

Stereoselectivity: Stereoselectivity is crucial when the phenylacetic acid moiety or a reacting partner contains a stereocenter.

Alkylation of Phenylacetic Acids: The α-carbon of the phenylacetic acid can be deprotonated to form an enolate, which can then be alkylated. The use of chiral auxiliaries or catalysts can achieve high enantioselectivity in this transformation. Studies on the direct alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries have demonstrated the ability to generate α-substituted acids with high enantiomeric excess (ee). nih.gov This methodology could be applied to derivatives of this compound to create chiral analogues.

Reactions of Protected Guanidines: Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups have been shown to proceed with high diastereoselectivity. nih.gov Deuterium labeling studies in these systems indicate that the transformation occurs via an anti-aminopalladation pathway, providing insight into the stereochemical course of the reaction. nih.gov While not a direct reaction of the title compound, this illustrates how protected guanidines can participate in stereoselective transformations. Similarly, iodocyclisation reactions of protected N-allylguanidines can be controlled to favor specific ring sizes and stereochemistries. colab.ws

Table 3: Factors Influencing Selectivity in Related Reactions

Selectivity Type Reaction Example Controlling Factors Outcome
Regioselectivity Suzuki Coupling for substituted phenylacetic acids Base (e.g., K2CO3), catalyst, electronic nature of substituents. inventivapharma.com Preferential formation of one constitutional isomer.
Enantioselectivity α-Alkylation of an arylacetic acid Chiral lithium amide, stoichiometry of reagents. nih.gov Formation of one enantiomer in excess (e.g., up to 98% ee). nih.gov
Diastereoselectivity Pd-catalyzed carboamination of N-allylguanidines Substrate structure (alkene substitution), ligand. nih.gov Preferential formation of one diastereomer via anti-addition. nih.gov

Analytical Methodologies for Research and Development

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable tools for the real-time monitoring of the synthesis of "4-[(Boc)2-guanidino]phenylacetic acid" and for the definitive assessment of its purity. These techniques separate the target compound from starting materials, intermediates, and byproducts, providing critical information for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of "this compound". A common approach involves using a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water, often acidified with 0.1% trifluoroacetic acid (TFA). This method effectively resolves the target compound from potential impurities, such as molecules with incomplete Boc protection or those that have undergone hydrolysis. For guanidine-containing compounds in general, HPLC methods may employ cation-exchange columns, especially for more polar analogues. hmdb.ca Detection is typically performed using a UV detector, for instance at a wavelength of 195 nm for guanidine-related structures, or with an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore. hmdb.canist.gov

A simple and sensitive HPLC method for the quantitative determination of guanidine (B92328) in various matrices has been developed using a cation-exchange column with a mobile phase of methanesulfonic acid and UV detection at 195 nm. hmdb.ca While specific to the parent guanidine, the principles can be adapted for derivatives like "this compound".

Table 1: Illustrative HPLC Method Parameters for Analysis of Guanidino Compounds

ParameterValue
Column C18 Reversed-Phase or Cation-Exchange (e.g., Dionex CS14) hmdb.ca
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient) or Isocratic 3.75 mM Methanesulfonic Acid hmdb.ca
Flow Rate 1.0 mL/min hmdb.ca
Detection UV at 195 nm or 275 nm (after derivatization) hmdb.cachemicalbook.com
Injection Volume 5-50 µL hmdb.ca

Thin-Layer Chromatography (TLC) in Synthetic Progression Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of "this compound". The reaction can be tracked by observing the disappearance of the starting amine and the appearance of the product spot on a silica (B1680970) gel plate. hmdb.ca For Boc-protected amines, it is generally observed that the product will have a higher retention factor (Rf) value compared to the starting amine due to the increased lipophilicity and reduced hydrogen-bonding potential of the protected compound. chemicalbook.com

The choice of eluent is critical for achieving good separation. A common solvent system for related compounds is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., in a 1:9 ratio). hmdb.ca Visualization of the spots on the TLC plate can be achieved under UV light or by using specific staining agents. Ninhydrin (B49086) is a sensitive stain for primary and secondary amines, which are the precursors to the guanidine functional group. epa.gov The Boc-protected product itself may also be visualized with ninhydrin after heating the TLC plate. epa.gov Another general-purpose stain that can be effective is phosphomolybdic acid. epa.gov

Table 2: Typical TLC Conditions for Monitoring Boc-Guanidinylation Reactions

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase (Eluent) Ethyl Acetate/Hexane or Ethyl Acetate/Petroleum Ether mixtures hmdb.ca
Visualization UV lamp (254 nm), Ninhydrin stain (with heating), or Phosphomolybdic acid stain epa.gov

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural verification of "this compound". Both ¹H and ¹³C NMR are used to confirm the integrity of the Boc protecting groups and the phenylacetic acid backbone.

In the ¹H NMR spectrum, the eighteen protons of the two tert-butyl groups of the Boc protectors typically appear as a sharp singlet around 1.44 ppm when recorded in deuterated chloroform (B151607) (CDCl₃). The methylene (B1212753) protons of the phenylacetic acid moiety are expected to produce a singlet at approximately 3.67 ppm. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbons of the Boc groups are expected to resonate around 153-164 ppm, while the quaternary carbons of the tert-butyl groups appear at approximately 80-84 ppm. hmdb.ca The methyl carbons of the Boc groups will have a signal around 28 ppm. hmdb.ca The carbons of the phenylacetic acid portion and the central carbon of the guanidine group will also have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group¹H NMR (ppm)¹³C NMR (ppm)
Boc (C(CH₃)₃) ~1.44 (s, 18H) ~28
Boc (C(CH₃)₃) -~80-84
Boc (C=O) -~153-164
-CH₂-COOH ~3.67 (s, 2H) ~40-45
Aromatic C-H ~7.0-8.0 (m, 4H)~120-135
Aromatic C-quaternary -~130-150
-COOH Variable, broad~170-180
Guanidine C=N -~155-165

Note: Predicted values are based on data for the target compound and similar structures. Actual values may vary depending on the solvent and other experimental conditions. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of "this compound" and to gain further structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₉H₂₇N₃O₆, which corresponds to a molecular weight of 393.44 g/mol .

Electrospray ionization (ESI) in the positive ion mode is a suitable technique for this compound, and the protonated molecular ion [M+H]⁺ would be expected at m/z 394.4. It is well-documented that tert-butoxycarbonyl (Boc) protected compounds can exhibit characteristic fragmentation patterns in mass spectrometry. hmdb.ca Under collision-induced dissociation (CID), common losses include the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, and the subsequent loss of carbon dioxide (CO₂, 44 Da). hmdb.ca Therefore, for "this compound", one could expect to see fragment ions corresponding to [M+H - 56]⁺, [M+H - 100]⁺, [M+H - 2x56]⁺, and [M+H - 2x100]⁺, among others, as the two Boc groups fragment.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M+H]⁺ 394.4Protonated molecular ion
[M+Na]⁺ 416.4Sodium adduct
[M+H - C₄H₈]⁺ 338.4Loss of isobutylene
[M+H - Boc]⁺ 294.4Loss of a Boc group (isobutylene + CO₂)
[M+H - 2xC₄H₈]⁺ 282.4Loss of two isobutylene molecules
[M+H - 2xBoc]⁺ 194.4Loss of both Boc groups

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the initial characterization of this compound. They offer a rapid and non-destructive means to confirm the presence of key functional groups, which is a critical first step in verifying the successful synthesis of the molecule. masterorganicchemistry.comutdallas.edu

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations (stretching, bending, etc.). masterorganicchemistry.com By analyzing the absorption peaks in an IR spectrum, chemists can identify the functional groups present. For this compound, the spectrum is an overlay of the characteristic absorptions from its three main components: the carboxylic acid, the phenyl ring, and the di-Boc-guanidino moiety. chemicalbook.comvscht.czspecac.com

The expected IR absorptions for this compound include:

Carboxylic Acid Group (-COOH): This group is identified by a very broad absorption band for the O-H stretch, typically found in the 2500–3300 cm⁻¹ region. specac.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch is also expected between 1680 and 1760 cm⁻¹. specac.comlibretexts.org

Di-Boc-guanidino Group: This complex group contributes several characteristic peaks. The carbonyl (C=O) groups of the two Boc protectors give rise to strong absorption bands, typically around 1700-1750 cm⁻¹. orgsyn.org The C=N stretch of the guanidine core appears in the 1620-1660 cm⁻¹ range, and N-H bending vibrations are observed around 1550-1640 cm⁻¹. chemicalbook.comorgsyn.org

Phenyl Ring and Alkyl Groups: The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching peaks in the 1400–1600 cm⁻¹ region. vscht.cz The C-H stretches from the alkyl portions of the molecule (the methylene bridge and the tert-butyl groups) appear below 3000 cm⁻¹. vscht.cz

Interactive Data Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500–3300Broad, Strong
Carboxylic AcidC=O stretch1680–1760Strong
Boc GroupC=O stretch~1740Strong
GuanidineC=N stretch1620–1660Medium-Strong
Guanidine / AmineN-H bend1550–1640Medium
Aromatic RingC-H stretch3000–3100Medium-Weak
Aromatic RingC=C stretch1400–1600Medium-Weak
Alkyl (CH₂, CH₃)C-H stretch2850–3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for detecting conjugated π-systems. In this compound, the primary chromophore (light-absorbing part) is the phenyl ring. Phenolic acids and their derivatives typically exhibit maximum UV absorbance (λmax) in the 200 to 290 nm range. researchgate.net The presence of the guanidino and carboxylic acid substituents on the phenyl ring will influence the precise position and intensity of this absorption band. Monitoring the absorbance at this characteristic wavelength can be used to quantify the concentration of the compound in solution.

Interactive Data Table 2: Expected UV-Vis Absorption for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Phenyl Ringπ → π*~260–280

Advanced Characterization Techniques for Complex Derivatives of this compound

When this compound is used as a building block to create more complex molecules, such as in peptide synthesis or bioconjugation, more sophisticated analytical methods are required to confirm the structure and purity of the resulting derivatives. chemimpex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating detailed molecular structure. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide information on the chemical environment, connectivity, and spatial arrangement of atoms. For derivatives of this compound, ¹H NMR can confirm the presence and integration of protons on the aromatic ring, the methylene bridge, and the bulky tert-butyl (Boc) groups. orgsyn.orgrsc.orgorganic-chemistry.org ¹³C NMR is used to identify all unique carbon atoms, including the carbonyl carbons of the carboxylic acid and Boc groups, and the characteristic carbon of the guanidinium (B1211019) center. chemicalbook.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and its fragments. For complex derivatives, high-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition. orgsyn.org Often, MS is coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), in a method known as LC-MS. nih.gov This allows for the separation of complex mixtures and the individual mass analysis of each component, making it invaluable for monitoring reaction progress and assessing the purity of the final product. rsc.orgnih.gov

X-ray Crystallography

For derivatives that can be grown into single crystals of sufficient quality, X-ray crystallography provides unambiguous, high-resolution, three-dimensional structural information. This technique determines the precise spatial arrangement of every atom in the molecule, bond lengths, and bond angles. It is the definitive method for structural elucidation, confirming stereochemistry and revealing detailed conformational features of complex guanidine-containing molecules. nih.gov

Interactive Data Table 3: Advanced Characterization Techniques for Derivatives

TechniqueAbbreviationInformation Provided
Nuclear Magnetic ResonanceNMRDetailed atom connectivity and molecular structure (¹H, ¹³C)
Mass SpectrometryMS / HRMSMolecular weight and elemental composition
High-Performance Liquid ChromatographyHPLCSeparation and purification of complex mixtures, purity assessment
Liquid Chromatography-Mass SpectrometryLC-MSCombined separation and mass analysis for mixture components
X-ray Crystallography-Absolute 3D molecular structure and stereochemistry

Future Perspectives and Emerging Research Trajectories

Innovations in Green and Sustainable Synthesis of Guanidino-Functionalized Phenylacetic Acids

The synthesis of guanidine-containing compounds has traditionally involved multi-step processes that can generate significant chemical waste. nih.gov However, the principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes. Future research in the synthesis of "4-[(Boc)2-guanidino]phenylacetic acid" and related compounds is likely to focus on several key areas of innovation.

One promising approach is the development of one-pot synthesis methods. A recent study has demonstrated an efficient one-pot synthesis for symmetrical guanidine (B92328) compounds using the recyclable reagent tetrabutylphosphonium (B1682233) tribromide (TBPTB), which is both environmentally friendly and efficient. nih.gov The adoption of such methodologies for the synthesis of guanidino-phenylacetic acids could significantly reduce the environmental impact by minimizing intermediate isolation steps and solvent usage.

Furthermore, the use of catalytic systems is a cornerstone of green chemistry. The guanylation of amines with cyanamide (B42294) can be achieved under mild conditions in water using catalytic amounts of scandium(III) triflate, which avoids the need for pre-activated guanylation reagents. organic-chemistry.org This method is particularly advantageous for substrates that are only soluble in aqueous solutions, a characteristic often found in biologically relevant molecules. organic-chemistry.org The application of nanocrystalline zinc(II) oxide as a heterogeneous catalyst for the guanylation of amines also presents a sustainable option, offering high yields and easy catalyst recovery. researchgate.net

Direct guanidinylation is another area of active research. By directly introducing the guanidine group early in a synthetic sequence, the number of steps can be reduced. nih.gov This strategy, however, relies on the careful selection of protecting groups that can withstand subsequent reaction conditions. nih.gov The di-Boc protection in "this compound" is a prime example of such a strategy, allowing for further chemical transformations while the guanidine group remains masked. nih.gov

Green Synthesis StrategyKey AdvantagesPotential Application to Guanidino-Phenylacetic Acids
One-Pot Synthesis Reduced waste, fewer reaction steps, increased efficiency. nih.govDirect conversion of a protected 4-aminophenylacetic acid derivative to the di-Boc-guanidino target compound in a single reaction vessel.
Aqueous Catalysis Use of water as a green solvent, mild reaction conditions. organic-chemistry.orgCatalytic guanylation of 4-aminophenylacetic acid in an aqueous medium, potentially simplifying purification.
Heterogeneous Catalysis Easy catalyst separation and recycling, reduced contamination of the final product. researchgate.netUse of solid-supported catalysts for the guanylation step, enhancing the sustainability of the process.
Direct Guanidinylation Shorter synthetic routes, improved overall yield. nih.govEarly-stage introduction of the protected guanidine moiety to the phenylacetic acid backbone.

Exploration of Novel Chemical Reactivity and Catalysis with this compound

The di-Boc-protected guanidino group in "this compound" is not merely a passive protecting group; it can also influence the reactivity of the molecule and potentially act as a catalyst itself. The exploration of its novel chemical reactivity and catalytic potential is a burgeoning area of research.

The phenylacetic acid moiety also offers a handle for further chemical modifications. The carboxylic acid group can be converted into a variety of other functional groups, allowing for the synthesis of a library of derivatives with diverse properties. wikipedia.org For example, the phenylacetic acid can undergo condensation reactions to form ketones or be used in the production of other active pharmaceutical ingredients. wikipedia.org

The reactivity of the di-Boc-guanidino group itself is also of interest. The Boc groups can be selectively removed under acidic conditions, revealing the highly basic guanidine group. nih.gov This deprotection can be a key step in the synthesis of more complex molecules or in the activation of a molecule at a specific target site. nih.gov The controlled deprotection of one Boc group while the other remains could also lead to novel synthetic intermediates.

Area of ExplorationPotential OutcomeRelevance to this compound
Organocatalysis Development of new catalysts for asymmetric synthesis. nih.govrsc.orgChiral derivatives could act as catalysts, leveraging the hydrogen-bonding capabilities of the guanidino group.
Functional Group Interconversion Creation of a diverse library of compounds with varied applications. wikipedia.orgThe carboxylic acid can be modified to esters, amides, or other functional groups for drug discovery or materials science.
Controlled Deprotection Access to reactive intermediates for further synthesis. nih.govSelective removal of Boc groups to unmask the guanidine for targeted interactions or subsequent reactions.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions to maintain the stability of 4-[(Boc)₂-guanidino]phenylacetic acid?

  • Methodological Answer: The compound should be stored in a cool, dry environment (ideally 2–8°C) with protection from moisture and heat, as these conditions can hydrolyze Boc groups or degrade the guanidino moiety. Avoid exposure to strong acids/alkalis and oxidizing agents, which may destabilize the molecule . Stability under recommended storage conditions is confirmed for structurally similar Boc-protected compounds, such as 4-Boc-aminophenylboronic acid .

Q. How can researchers synthesize 4-[(Boc)₂-guanidino]phenylacetic acid?

  • Methodological Answer: A multi-step synthesis is typically required:

Guanidino Protection: Introduce two Boc (tert-butoxycarbonyl) groups to the guanidine moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to prevent side reactions .

Phenylacetic Acid Backbone Preparation: Functionalize the phenyl ring via Friedel-Crafts alkylation or coupling reactions, ensuring regioselectivity at the 4-position.

Characterization: Confirm purity and structure using HPLC (retention time ~4.7–5.0 minutes for phenylacetic acid derivatives) and NMR (e.g., tert-butyl peaks at δ 1.4 ppm for Boc groups) .

Q. What analytical techniques are suitable for characterizing 4-[(Boc)₂-guanidino]phenylacetic acid?

  • Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to resolve impurities or byproducts (e.g., incomplete Boc protection or hydrolysis) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode can detect molecular ions (e.g., [M+H]⁺) and confirm the molecular weight.
  • NMR: ¹H and ¹³C NMR are critical for verifying Boc group integrity and phenylacetic acid backbone structure .

Advanced Research Questions

Q. How can researchers resolve contradictory HPLC data indicating unexpected peaks in metabolic studies of 4-[(Boc)₂-guanidino]phenylacetic acid?

  • Methodological Answer: Contradictory peaks (e.g., at 3.0–4.5 minutes) may arise from:

  • Incomplete Metabolism: Byproducts from enzymatic or microbial degradation (e.g., partial Boc deprotection). Use LC-MS/MS to identify fragments and compare with standards .
  • Impurities: Optimize purification via flash chromatography (silica gel, gradient elution) or recrystallization.
  • Experimental Design: Include negative controls (e.g., heat-inactivated enzymes) to distinguish metabolic activity from abiotic degradation .

Q. What strategies optimize Boc protection efficiency to prevent premature deprotection during synthesis?

  • Methodological Answer:

  • Reagent Selection: Use Boc₂O with DMAP as a catalyst in anhydrous THF to enhance reaction efficiency .
  • Moisture Control: Conduct reactions under inert atmosphere (N₂/Ar) to avoid hydrolysis.
  • Monitoring: Track reaction progress via TLC (Rf shift) or in-situ FTIR (disappearance of NH stretches at ~3300 cm⁻¹) .

Q. How can researchers assess the biological activity of 4-[(Boc)₂-guanidino]phenylacetic acid in antifungal assays?

  • Methodological Answer:

  • Assay Design: Adapt protocols from phenylacetic acid derivatives, which inhibit fungal growth at ≥50–5000 ng/μL (e.g., Metarhizium anisopliae). Use PDA agar plates with compound gradients (0–5000 ng/μL) and measure inhibition zones .
  • Data Interpretation: Apply ANOVA followed by Tukey’s HSD test (p < 0.05) to validate significance. Compare with positive controls (e.g., fluconazole) .
  • Mechanistic Studies: Use SEM to observe hyphal morphology changes or qPCR to assess fungal stress-response gene expression .

Q. What are the challenges in determining the toxicological profile of 4-[(Boc)₂-guanidino]phenylacetic acid, and how can they be addressed?

  • Methodological Answer:

  • Data Gaps: Limited acute toxicity data for similar compounds (e.g., 4-hydroxyphenylacetic acid) necessitate in vitro assays (e.g., MTT on HEK293 cells) to estimate IC₅₀ values .
  • Metabolic Byproducts: Identify degradation products via GC-MS (e.g., phenylacetic acid fragments) and assess their cytotoxicity .
  • Regulatory Compliance: Align testing with OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.